molecular formula C13H15ClFNO B5362470 (2-CHLORO-4-FLUOROPHENYL)(2-METHYLPIPERIDINO)METHANONE

(2-CHLORO-4-FLUOROPHENYL)(2-METHYLPIPERIDINO)METHANONE

Cat. No.: B5362470
M. Wt: 255.71 g/mol
InChI Key: URGNOOSUAIPRCZ-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(2-methylpiperidino)methanone is a chemical compound with the molecular formula C13H15ClFNO It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is further connected to a methanone group bonded to a 2-methylpiperidino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-fluorophenyl)(2-methylpiperidino)methanone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(2-methylpiperidino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-4-fluorophenyl)(2-methylpiperidino)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-chloro-4-fluorophenyl)(2-methylpiperidino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4-fluorophenyl)(4-methylpiperazin-1-yl)methanone
  • (2-Chloro-4-fluorophenyl)(2-methyl-1-piperidinyl)methanone
  • 2-Chloro-4-fluorobenzophenone

Uniqueness

(2-Chloro-4-fluorophenyl)(2-methylpiperidino)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of a 2-methylpiperidino group. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO/c1-9-4-2-3-7-16(9)13(17)11-6-5-10(15)8-12(11)14/h5-6,8-9H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGNOOSUAIPRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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